

Spectroscopic and Spectrometric Characterization of 2-(Trifluoromethyl)cinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)cinnamic acid

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This technical guide provides a comprehensive overview of the spectral data for **2-(Trifluoromethyl)cinnamic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate easy comparison and aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectral and spectrometric data for **2-(Trifluoromethyl)cinnamic acid**. While a complete experimental dataset for the 2-isomer is not readily available in published literature, the data presented here is a combination of information for its isomers (3- and 4-trifluoromethylcinnamic acid) and general spectroscopic principles for related compounds, which can be used for interpretation and prediction.

Table 1: ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H- α (vinylic)	6.4 - 6.6	Doublet	~16
H- β (vinylic)	7.7 - 7.9	Doublet	~16
Ar-H	7.4 - 7.8	Multiplet	-
-COOH	12.0 - 13.0	Singlet (broad)	-

Note: Predicted values are based on data for isomeric compounds and general principles of NMR spectroscopy.

Table 2: ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (ppm)
-COOH	167 - 173
C- α (vinylic)	118 - 122
C- β (vinylic)	140 - 145
C-Ar (CF_3 -substituted)	125 - 130 (quartet, $^2\text{JCF} \approx 30\text{-}35\text{ Hz}$)
C-Ar	125 - 135
- CF_3	122 - 126 (quartet, $^1\text{JCF} \approx 270\text{-}280\text{ Hz}$)

Note: Predicted values are based on data for isomeric compounds and general principles of NMR spectroscopy.

Table 3: ^{19}F NMR Spectral Data

Fluorine Assignment	Predicted Chemical Shift (ppm)	Reference
- CF_3	-60 to -65	CFCl_3

Note: The chemical shift of the - CF_3 group can be influenced by the solvent and the electronic environment of the aromatic ring.[\[1\]](#)

Table 4: IR Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3300 - 2500	O-H stretch (Carboxylic acid dimer)	Broad
3100 - 3000	C-H stretch (Aromatic & Vinylic)	Medium
1710 - 1680	C=O stretch (Carboxylic acid)	Strong
1640 - 1620	C=C stretch (Vinylic)	Medium
1320 - 1100	C-F stretch (-CF ₃)	Strong
1250 - 1000	C-O stretch	Strong
980 - 960	=C-H bend (out-of-plane)	Strong

Note: Based on data for trans-4-(trifluoromethyl)cinnamic acid and general IR principles.[\[2\]](#)

Table 5: Mass Spectrometry Data

m/z	Proposed Fragment
216	[M] ⁺ (Molecular Ion)
199	[M - OH] ⁺
187	[M - CHO] ⁺
171	[M - COOH] ⁺
147	[M - CF ₃] ⁺

Note: Fragmentation patterns are predicted based on the analysis of related cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-(Trifluoromethyl)cinnamic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Obtain the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
- **¹⁹F NMR Acquisition:** Acquire the fluorine-19 NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is necessary. The spectral width should be set to encompass the expected chemical shift range of the trifluoromethyl group (e.g., -50 to -80 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- **Data Acquisition:** Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the KBr pellet holder, which is then automatically subtracted from the sample spectrum.^[2]

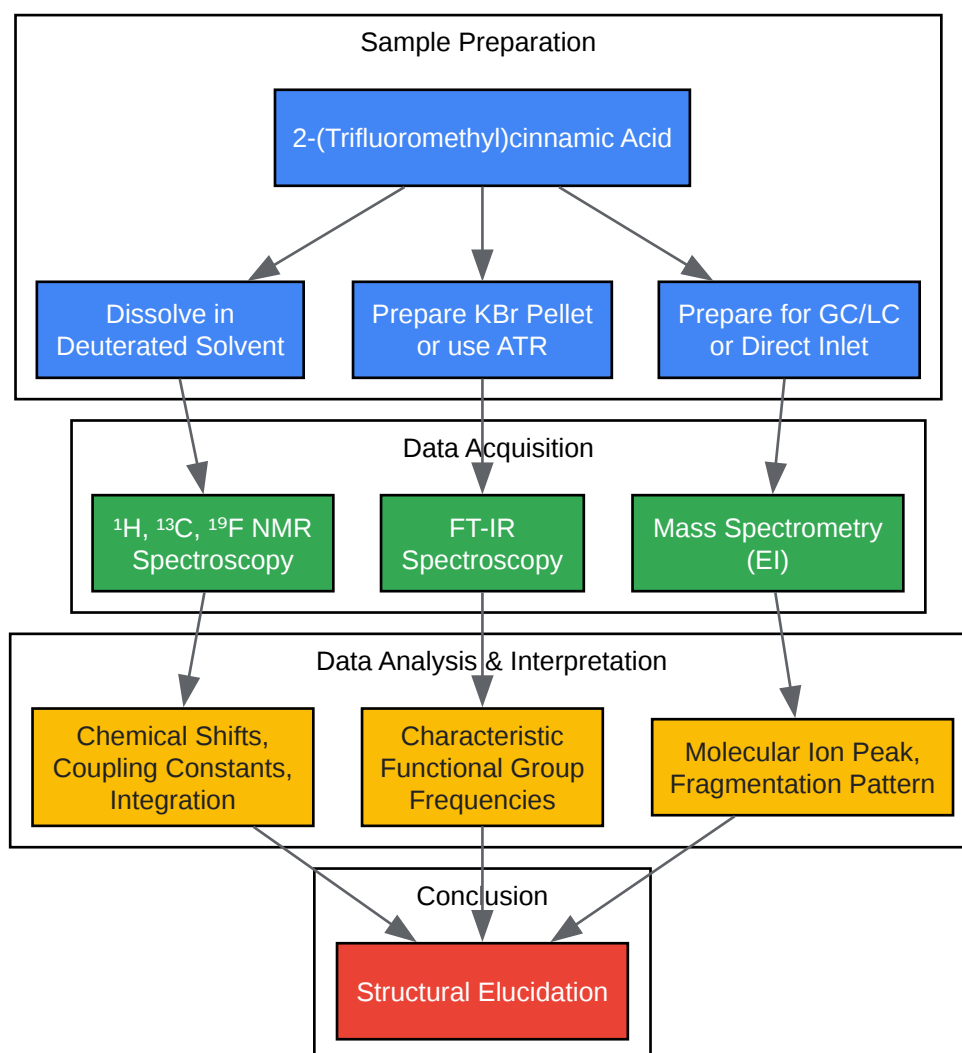
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **2-(Trifluoromethyl)cinnamic acid**.



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References

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- 2. or.niscpr.res.in [or.niscpr.res.in]
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